molecular formula C15H12N2O3 B2829373 (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 340230-56-0

(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2829373
M. Wt: 268.272
InChI Key: CMEHUHARULIQCQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names it might be known by, and its molecular formula. The structure of the compound is also usually included in the description.



Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This can include the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be analyzed.


Safety And Hazards

This involves determining any risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include medicinal applications, uses in industry, or environmental impact.


properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHUHARULIQCQ-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

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